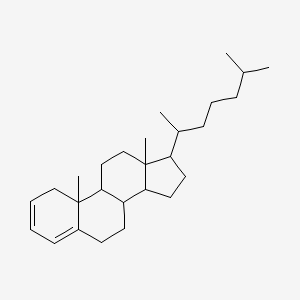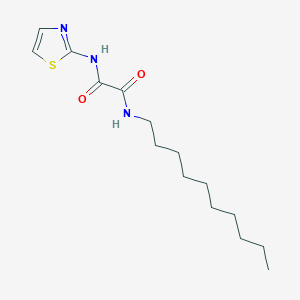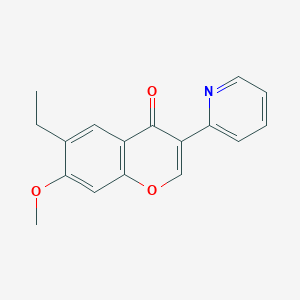![molecular formula C16H8Cl6O4S B11996086 2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate](/img/structure/B11996086.png)
2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and acetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acetylation of 3,5,6-trichlorophenol to form 2-(Acetyloxy)-3,5,6-trichlorophenol. This intermediate is then reacted with 3,4,6-trichlorophenyl acetate in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation and chlorination processes, utilizing advanced reactors and purification systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A related compound used in organic synthesis with similar functional groups.
Disilane-bridged architectures: Compounds with unique electronic structures and applications in materials science.
Uniqueness
2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate is unique due to its specific combination of acetyl and trichlorophenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H8Cl6O4S |
|---|---|
Poids moléculaire |
509.0 g/mol |
Nom IUPAC |
[2-(2-acetyloxy-3,5,6-trichlorophenyl)sulfanyl-3,4,6-trichlorophenyl] acetate |
InChI |
InChI=1S/C16H8Cl6O4S/c1-5(23)25-13-9(19)3-7(17)11(21)15(13)27-16-12(22)8(18)4-10(20)14(16)26-6(2)24/h3-4H,1-2H3 |
Clé InChI |
LRQGLGUUTAFTJW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)SC2=C(C(=CC(=C2Cl)Cl)Cl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11996008.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(2-chlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996019.png)
![N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]butanamide](/img/structure/B11996035.png)




![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996081.png)

![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B11996098.png)



